2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile is a chemical compound with the molecular formula C8H4ClF3N2. It has a molecular weight of 220.58 . This compound is also known by other names such as 3-Chloro-2-(cyanomethyl)-5-(trifluoromethyl)pyridine and 2-Pyridineacetonitrile, 3-chloro-5-(trifluoromethyl)- .
Scientific Research Applications
Alkyne Coupling Reactions
The compound has been investigated for its role in alkyne coupling reactions mediated by iron(II) complexes. This research demonstrates the compound's utility in forming π-arene and -pyridine complexes through chemo- and regioselective [2 + 2 + 2] cycloaddition reactions of C≡C and C≡N triple bonds, providing access to new arene and pyridine complexes with potential applications in materials science and catalysis (Ferré, Toupet, & Guerchais, 2002).
Basicity Scale in Acetonitrile
Research has developed a self-consistent spectrophotometric basicity scale in acetonitrile, including this compound among others. This scale facilitates the understanding of basicity and acidity in non-aqueous solutions, which is crucial for designing reactions and materials in organic synthesis (Kaljurand et al., 2000).
Carboxylic Acids Formation
A study described the facile and quantitative preparation of carboxylic acids from primary alcohols and aldehydes catalyzed by pyridinium chlorochromate in acetonitrile, showcasing the compound's versatility in synthetic organic chemistry (Hunsen, 2005).
Molecular Capsules and Coordination Polymers
Investigations into solvent-stabilized molecular capsules and coordination polymers have highlighted the compound's role in forming dimeric molecular capsules and one-dimensional double-stranded coordination polymers. These studies contribute to the field of supramolecular chemistry and material science, providing insights into molecular recognition, encapsulation, and the construction of molecular devices (Shivanyuk et al., 2003).
Anion Sensing and Speciation
Research on luminescent Eu^3+ complexes in acetonitrile solution has explored anion sensing and the effect of water on the speciation of these complexes. This work demonstrates the compound's potential in developing sensors and understanding the behavior of metal complexes in different environments (Piccinelli et al., 2016).
Mechanism of Action
Target of Action
The compound, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile, is a broad-spectrum fungicide . It is primarily targeted at various soil-borne fungal pathogens . The role of these targets is to cause diseases in a range of crops, and the compound acts to control and prevent these diseases .
Pharmacokinetics
The compound has a low aqueous solubility and a low volatility , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of this compound is the control of various soil-borne fungal pathogens . This leads to the prevention of diseases in a range of crops, thereby enhancing crop yield and quality .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and low volatility suggest that it may be more effective in dry conditions . , indicating that soil type and moisture levels may also affect its efficacy and stability.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLFYQDLTPJOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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